molecular formula C8H6ClN5S B1357956 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine CAS No. 805319-88-4

5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B1357956
CAS No.: 805319-88-4
M. Wt: 239.69 g/mol
InChI Key: CSIXOOPNDAAYBM-UHFFFAOYSA-N
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Description

5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine, commonly referred to as 5-CMT, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a member of the thiazolo[5,4-b]pyridin-2-amine family, which is a group of compounds that have been found to have a wide range of biological activities. 5-CMT has been studied for its ability to act as a ligand for various proteins and receptors, and for its potential to be used in drug discovery.

Scientific Research Applications

Synthesis and Derivative Development

The compound 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine is used in the synthesis of various complex molecules. For example, it is utilized in the regioselective palladium-catalyzed amination process, leading to the creation of highly functionalized unsymmetrical imidazo[4,5-b]pyridin-2-ones and other derivatives, as outlined by Kuethe, Wong, and Davies (2004) (Kuethe et al., 2004). This demonstrates the compound’s versatility in organic chemistry, especially in creating compounds with potential biological applications.

Pathways in Green Chemistry

Padmaja et al. (2018) described a highly efficient, clean, and simple procedure for synthesizing the imidazo[4,5-b]pyridine scaffold, highlighting the compound's role in green chemistry. This process employs environmentally benign solvents and demonstrates the compound's utility in creating structurally diverse molecules with minimal environmental impact (Padmaja et al., 2018).

Potential in Antibacterial Research

Etemadi et al. (2016) explored the antibacterial properties of derivatives of this compound. They discovered that some derivatives exhibit significant potential as antibacterial agents, suggesting a promising avenue for developing new antibiotics (Etemadi et al., 2016).

Applications in Medicinal Chemistry

The compound's derivatives, particularly those with three-dimensional molecular scaffolds, are valuable in medicinal chemistry for developing small molecules that optimally fit biological targets' binding sites. Schmid, Schühle, and Austel (2006) emphasize this compound's relevance in preparing combinatorial libraries, further underscoring its significance in drug discovery and development (Schmid, Schühle, & Austel, 2006).

Explorations in Heterocyclic Chemistry

The compound is instrumental in heterocyclic chemistry, serving as a foundation for synthesizing various bicyclic systems with significant chemical and physical properties. Couty and Evano (2008) detailed these applications, highlighting the compound's role in synthesizing systems like imidazo[1,2-a]pyridine and thiazolo[3,2-a]pyridine, which have seen increasing interest in organic synthesis and medicinal chemistry (Couty & Evano, 2008).

Mechanism of Action

Target of Action

The primary target of 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine is Aurora-A kinase . Aurora-A kinase is a member of the Aurora protein family, which plays key and distinct roles in different stages of mitosis .

Mode of Action

This compound interacts with Aurora-A kinase by exploiting differences in the ATP-binding pocket of Aurora-A compared to Aurora-B/C . This compound is a highly selective inhibitor of Aurora-A over Aurora-B . It inhibits the Aurora-A L215R and R220K mutants with IC50 values similar to those seen for the Aurora-A wild type .

Biochemical Pathways

The inhibition of Aurora-A kinase by this compound affects the mitotic processes controlled by this kinase . The downstream effects of this inhibition are still under investigation, but it is known that Aurora kinases have distinct cellular functions and their inhibition has divergent effects on cells undergoing mitosis .

Pharmacokinetics

Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are related to its inhibition of Aurora-A kinase. This inhibition can affect the progression of mitosis, potentially leading to cell cycle arrest .

Action Environment

It’s worth noting that the compound’s core structure, imidazole, is amphoteric in nature, showing both acidic and basic properties , which could influence its behavior in different pH environments

Biochemical Analysis

Biochemical Properties

5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and cellular metabolism. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to form stable complexes with metal ions also contributes to its biochemical properties .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as anti-inflammatory and antioxidant effects. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and redox status. Its metabolism often involves phase I and phase II reactions, including oxidation, reduction, and conjugation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation in specific tissues can influence its overall efficacy and toxicity. For example, it may accumulate in the liver and kidneys, where it exerts its primary effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it influences mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .

Properties

IUPAC Name

8-chloro-12-methyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8,10-pentaen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN5S/c1-14-2-11-3-5(14)4-7(13-6(3)9)15-8(10)12-4/h2H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIXOOPNDAAYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C3C(=C21)N=C(S3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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